molecular formula C19H26N2O3 B1672641 Isoxaprolol CAS No. 75949-60-9

Isoxaprolol

Cat. No. B1672641
CAS RN: 75949-60-9
M. Wt: 330.4 g/mol
InChI Key: MOIVIHVEHZGRGG-MDZDMXLPSA-N
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Description

Isoxaprolol is an adrenergic antagonist with antiarrhythmic and antihypertensive properties . It is also known by the name LU 27937 .


Molecular Structure Analysis

Isoxaprolol has a molecular formula of C19H26N2O3 and a molar mass of 330.428 g·mol −1 . The structure of Isoxaprolol includes a 3-Methyl-1,2-oxazol-5-yl group . For a more detailed analysis, advanced techniques such as quantum mechanics and transitional state theory can be used .


Physical And Chemical Properties Analysis

Isoxaprolol has a molecular formula of C19H26N2O3 and a molar mass of 330.428 g·mol −1 . For a more comprehensive analysis of its physical and chemical properties, various testing such as physical, chemical, and microbiological testing can be performed .

Scientific Research Applications

Phytochemistry and Pharmacognosy

Isolona hexaloba, while not directly related to Isoxaprolol, provides insights into the phytochemistry and pharmacognosy of naturally occurring compounds that may have implications for similar pharmacological agents. This review highlights the traditional uses of Isolona hexaloba in treating various conditions and its biological properties like antioxidant, antimicrobial, and antihyperglycemic activities. These properties are attributed to the presence of phytochemicals like flavonoids, alkaloids, and terpenes, which might offer a perspective on the broader applications of compounds like Isoxaprolol in medical research (Moke et al., 2018).

Bioinformatics in Proteomics

The development of IsoProt, a bioinformatic workflow for analyzing data from proteomics experiments, is relevant to the study of Isoxaprolol and similar compounds. This workflow aids in the reproducible analysis of quantitative proteomics data, which is crucial in understanding the protein interactions and functions in biological systems affected by drugs like Isoxaprolol (Griss et al., 2018).

Cardioprotective Effects

Research on the cardioprotective effects of Astaxanthin against Isoproterenol-induced cardiotoxicity in rats provides insights into the potential protective mechanisms that could be relevant for Isoxaprolol. This study highlights how certain compounds can mitigate cardiac toxicity and could be applicable to understanding Isoxaprolol's effects on heart health (Prof. Mohammed Abdalla Hussein, 2014).

Comparison with Other Cardiac Agents

A study comparing Isoproterenol (Iso) and Dobutamine (Dob) in inducing cardiac hypertrophy and fibrosis provides valuable insights. Understanding the differential effects of these agents on cardiac structure and function can inform research on Isoxaprolol's specific applications and effects in cardiac health (Anderson et al., 2008).

Isoprostanes Research

The study of Isoprostanes (IsoPs), molecules generated by the free radical-induced peroxidation of arachidonic acid, offers relevant information for Isoxaprolol research. IsoPs are biomarkers and mediators ofoxidative stress in various disease settings, and their analysis could provide insights into the oxidative stress-related effects of Isoxaprolol and similar compounds (Milne et al., 2015).

Biomarkers in Plasma

The kinetics and validity of isoprostanes as biomarkers in plasma are crucial for understanding oxidative stress, which may be relevant to the study of Isoxaprolol. This research offers a method for measuring these biomarkers, which could be significant in evaluating the antioxidant effects of Isoxaprolol in human studies (Coolen et al., 2005).

Isoproterenol-induced Myocardial Injury

A study on isoproterenol-induced myocardial injury in mice and its structural and functional correlates can inform research on Isoxaprolol, particularly regarding its effects on myocardial health and function. This model may be useful in assessing the impact of Isoxaprolol on cardiac dysfunction (Brooks & Conrad, 2009).

Environmental Impact of Similar Compounds

The study of the herbicide isoproturon in agricultural practice and its side effects on crops provides an environmental perspective that could be relevant for understanding the broader impacts of compounds like Isoxaprolol (Yin et al., 2008).

Detection Methods

The development of sensitive and selective methods for the detection of Isoproturon, a compound similar to Isoxaprolol, in various samples, highlights the importance of accurate measurement techniques. These methods could be adapted for the detection and analysis of Isoxaprolol in different environments (Zhou et al., 2020).

properties

IUPAC Name

1-(tert-butylamino)-3-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-14-11-17(24-21-14)10-9-15-7-5-6-8-18(15)23-13-16(22)12-20-19(2,3)4/h5-11,16,20,22H,12-13H2,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIVIHVEHZGRGG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024556
Record name (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxaprolol

CAS RN

75949-60-9, 72825-08-2
Record name Isoxaprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75949-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1,1-Dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072825082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxaprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075949609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOXAPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y84EU1HAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SD Yuzhakov, RG Glushkov… - Pharmaceutical chemistry …, 1991 - Springer
$-Adrenoblockers (~-AB) are well established in contemporary medicine, constituting the principal group of drugs for the pharmacotherapy of common conditions of the cardiovascular …
Number of citations: 6 link.springer.com
BG Main, H Tucker - Progress in medicinal chemistry, 1985 - Elsevier
Publisher Summary This chapter discusses recent advances in β-adrenergic blocking agents. β-adrenergic receptor antagonists, commonly referred to as β-blockers, have been one of …
Number of citations: 55 www.sciencedirect.com
M Firwana, B Hasan, S Saadi, R Abd-Rabu… - Journal of Vascular …, 2023 - Elsevier
Background To support the development of clinical practice guidelines on the management of patients with genetic aortopathies and arteriopathies, a writing committee from the Society …
Number of citations: 4 www.sciencedirect.com
V Muehlbauer, D Dallmeier, S Brefka… - Deutsches Ärzteblatt …, 2019 - ncbi.nlm.nih.gov
Background It is debated whether the treatment goals and decision-making algorithms for elderly patients with hypertension should be the same as those for younger patients. The …
Number of citations: 32 www.ncbi.nlm.nih.gov
RM Finizola, E Infante, B Finizola… - The Cochrane …, 2019 - ncbi.nlm.nih.gov
… or falintolol or flestolol or flusoxolol or hydroxybenzylpinodolol or hydroxycarteolol or hydroxymetoprolol or indenolol or iodocyanopindolol or iodopindolol or iprocrolol or isoxaprolol or …
Number of citations: 2 www.ncbi.nlm.nih.gov
S Safi, SK Korang, EE Nielsen, NJ Sethi… - The Cochrane …, 2017 - ncbi.nlm.nih.gov
Cardiovascular diseases are the leading cause of death and account for an estimated 30% of all deaths worldwide (GBD 2015). Heart failure is the most rapidly growing cardiovascular …
Number of citations: 9 www.ncbi.nlm.nih.gov
Y Liu - 2018 - rucore.libraries.rutgers.edu
Diabetes mellitus is a series of metabolic disease characterized by hyperglycemia resulting from the defect in insulin secretion, inadequate tissue response to in insulin, or both [1, 2]. …
Number of citations: 2 rucore.libraries.rutgers.edu
E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
Number of citations: 0
E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
Number of citations: 0
E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
Number of citations: 0

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